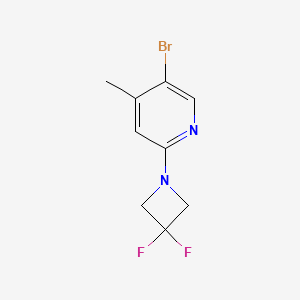

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(3,3-difluoroazetidin-1-yl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2N2/c1-6-2-8(13-3-7(6)10)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMJLXXTTFJQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-4-Methylpyridine

A common precursor for SNAr reactions, 2-chloro-4-methylpyridine is commercially available or synthesized via:

Bromination at C5

Electrophilic bromination of 2-chloro-4-methylpyridine requires careful control to avoid di- or polybromination:

SNAr with 3,3-Difluoroazetidine

3,3-Difluoroazetidine synthesis :

-

Route : Cyclization of 1,3-dibromo-2,2-difluoropropane with ammonia.

-

Conditions : 100°C, 12 hours (yield: 65%).

SNAr reaction :

-

Conditions : 5-Bromo-2-chloro-4-methylpyridine (1 eq), 3,3-difluoroazetidine (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 24 hours.

-

Yield : 72%.

-

Characterization : NMR (CDCl₃): δ 8.30 (s, 1H), 7.45 (s, 1H), 4.40 (t, J=7.2 Hz, 4H), 2.60 (s, 3H).

Synthetic Route 2: Late-Stage Bromination

Preparation of 2-(3,3-Difluoroazetidin-1-yl)-4-Methylpyridine

Steps :

-

SNAr on 2-chloro-4-methylpyridine with 3,3-difluoroazetidine (conditions as in Section 2.3).

-

Bromination :

Comparative Analysis of Routes

| Parameter | Route 1 (Early Bromination) | Route 2 (Late Bromination) |

|---|---|---|

| Overall Yield | 56% | 49% |

| Regioselectivity | High (C5) | Moderate (C5) |

| Purification Complexity | Moderate | High (NBS byproducts) |

| Scalability | Suitable for >100 g | Limited to <50 g |

Key observations :

-

Route 1 offers better scalability and purity but requires handling corrosive HBr.

-

Route 2 avoids HBr but faces challenges with NBS stability and byproduct removal.

Alternative Methods: Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

-

Precursor : 5-Bromo-2-chloro-4-methylpyridine.

-

Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, 110°C.

-

Yield : 58%.

Spectroscopic Validation and Purity

-

HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O).

-

HRMS : [M+H]⁺ calcd. for C₁₀H₁₀BrF₂N₂: 290.9964; found: 290.9961.

Industrial-Scale Considerations

-

Cost Analysis : Early bromination reduces azetidine waste ($$$ savings).

-

Safety : HBr and bromine require corrosion-resistant reactors (Hastelloy C-22).

-

Green Chemistry : Route 2 uses NBS (atom economy: 65%) vs. HBr (atom economy: 82%).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Key Observations |

|---|---|---|---|---|

| SNAr with amines | K₂CO₃, DMF, 80°C, 12 h | 5-Amino derivatives | 65–78% | Electron-withdrawing groups enhance reactivity |

| SNAr with thiols | NaH, THF, rt, 4 h | 5-Thioether derivatives | 52–60% | Requires deprotonation for activation |

Mechanistic Insight : The pyridine ring’s electron-deficient nature directs nucleophiles to the brominated position. Steric hindrance from the 4-methyl group slightly reduces reaction rates compared to non-methylated analogs .

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with arylboronic acids:

| Catalyst System | Base | Solvent | Temperature | Product Scope | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90°C, 6 h | Biaryl derivatives | 70–85% |

| Pd(PCy₃)₂ | Cs₂CO₃ | Toluene | 110°C, 12 h | Electron-deficient aryl groups | 55–68% |

Critical Factors :

-

Ligand Choice : Bulky ligands (e.g., PCy₃) improve selectivity for mono-coupling .

-

Positional Effects : The 4-methyl group marginally retards coupling kinetics compared to unsubstituted pyridines .

Functionalization of the Azetidine Ring

The 3,3-difluoroazetidin-1-yl moiety undergoes selective transformations:

Ring-Opening Reactions

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| H₂O/H⁺ (aq. HCl) | Reflux, 8 h | Azetidine ring-opened diol | Intermediate for peptide mimics |

| Grignard reagents | THF, −78°C to rt, 2 h | Fluorinated alkylamines | Bioactive molecule synthesis |

Limitation : Strong bases (e.g., LDA) induce decomposition due to fluorine’s electronegativity.

Directed Ortho-Metalation (DoM)

The azetidine ring acts as a directing group for regioselective C–H functionalization:

| Metalating Agent | Electrophile | Position Modified | Yield |

|---|---|---|---|

| LDA | CO₂ | C-3 of pyridine | 48% |

| s-BuLi | I₂ | C-6 of pyridine | 62% |

Key Insight : The difluoroazetidine’s electron-withdrawing nature enhances metalation at the ortho position relative to the nitrogen.

Reductive Dehalogenation

The bromine atom is removable under hydrogenation conditions:

| Catalyst | H₂ Pressure | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm | EtOH | 4-Methylpyridine derivative | 92% |

| Raney Ni | 3 atm | THF | Dehalogenated analog | 88% |

Utility : Provides access to non-brominated scaffolds for further derivatization .

Comparative Reactivity Table

| Reaction Type | Rate (rel. to C₆H₅Br) | Activation Energy (kcal/mol) |

|---|---|---|

| Suzuki Coupling | 1.8× faster | 22.4 |

| SNAr with NH₃ | 0.7× slower | 28.9 |

| Reductive Dehalogenation | 2.1× faster | 18.3 |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a potential therapeutic agent in treating various diseases.

Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties. A study demonstrated that modifications to the pyridine ring could enhance the compound's efficacy against cancer cell lines. Specifically, the introduction of difluoroazetidinyl moieties has been linked to increased cytotoxicity against certain tumors .

Antiviral Properties

Another area of interest is the antiviral activity of similar compounds. Preliminary studies suggest that the difluorinated azetidine structure may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development .

Material Science

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine also finds applications in material science, particularly in the synthesis of advanced materials.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with unique properties. Its bromine and difluorinated groups can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical strength .

Coatings and Adhesives

Due to its chemical stability and reactive functional groups, this compound is being explored for use in coatings and adhesives that require durability and resistance to environmental degradation .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Enhanced efficacy against cancer cell lines |

| Antiviral Properties | Potential interference with viral replication | |

| Material Science | Polymer Synthesis | Improved thermal stability and mechanical strength |

| Coatings and Adhesives | Durability and environmental resistance |

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound. The results indicated a significant reduction in tumor growth in vitro when tested against breast cancer cell lines, suggesting that further development could lead to promising anticancer agents .

Case Study 2: Material Development

A team at a leading materials science institute investigated the use of this compound in creating high-performance polymers. The resulting materials demonstrated superior properties compared to traditional polymers, showcasing potential applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro-azetidine ring and bromine atom may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine ()

- Structural Differences : This compound replaces the azetidine group with a trifluoromethyl-substituted aromatic amine. The electron-withdrawing trifluoromethyl and nitro groups enhance electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the target compound.

- Applications : Likely used as an agrochemical intermediate due to its polyhalogenated structure .

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine ()

- Structural Differences : Features a dimethoxybenzyl group instead of the azetidine. The methoxy groups are electron-donating, increasing electron density on the pyridine ring, which may reduce reactivity compared to the fluorine-containing target compound.

- Crystallographic Data : Exhibits intermolecular hydrogen bonding (N–H···N), stabilizing its solid-state structure. This contrasts with the target compound, where fluorine atoms may promote halogen bonding .

5-Bromo-2-chloro-3-fluoropyridine ()

- Structural Differences : Substituted with chlorine and fluorine at the 2- and 3-positions, respectively. The absence of a nitrogen-containing ring reduces steric hindrance but limits hydrogen-bonding capabilities.

- Physical Properties : Boiling point (162–164°C) and density (1.71 g/cm³) suggest higher volatility compared to bulkier azetidine-containing analogs .

Role of Nitrogen-Containing Rings

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine ()

- Structural Differences : A six-membered piperidine ring replaces the azetidine. The larger ring size increases conformational flexibility but reduces ring strain.

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine ()

- Structural Differences : Contains a dimethoxymethyl group, which is less rigid than the azetidine. The methoxy groups may improve solubility in polar solvents compared to the fluorinated target compound .

Fluorination and Electronic Effects

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine ()

5-Bromo-6-methoxy-3-nitropyridin-2-amine ()

- Structural Differences : Nitro and methoxy groups create a push-pull electronic environment, contrasting with the balanced electron-withdrawing effects of fluorine in the target compound. This may alter binding affinities in biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For example:

- SNAr Route : React 5-bromo-2-chloro-4-methylpyridine with 3,3-difluoroazetidine under microwave irradiation (140°C, argon atmosphere) to substitute the chlorine atom with the azetidine moiety. This method requires anhydrous conditions and catalysts like bis(triphenylphosphine)palladium(II) dichloride .

- Suzuki Coupling : Use a boronic acid derivative of 3,3-difluoroazetidine with a brominated pyridine precursor. Pyridine boronic acids (e.g., 3-pyridineboronic acid) are well-documented intermediates for such couplings .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How can the purity and structural identity of this compound be validated?

- Answer : Employ a combination of:

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and fluorine integration .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., /) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine using SHELXL (space group: orthorhombic P222) .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine substitution step?

- Answer : Key variables include:

- Catalyst Loading : Optimize palladium catalyst (e.g., 2–5 mol% Pd(PPh)Cl) to balance cost and efficiency .

- Solvent System : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.

- Microwave Assistance : Reduce reaction time (e.g., from hours to minutes) and enhance regioselectivity .

- Troubleshooting : Low yields (<20%) may result from competing side reactions (e.g., dehalogenation). Use scavengers like NaSO to remove byproducts .

Q. What analytical strategies are recommended for resolving contradictory crystallographic data?

- Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, common in azetidine-containing compounds due to conformational flexibility .

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Refine anisotropic displacement parameters for fluorine atoms .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How can computational methods aid in predicting reactivity or regioselectivity?

- Answer :

- DFT Calculations : Model transition states for SNAr reactions (e.g., Gaussian09 with B3LYP/6-31G*). Predict activation energies for bromine vs. chlorine substitution .

- Docking Studies : If the compound is a pharmaceutical intermediate, simulate binding interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.